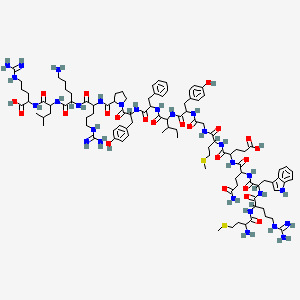
7,7-Difluoroheptanoic acid
Übersicht
Beschreibung
7,7-Difluoroheptanoic acid is a useful research compound. Its molecular formula is C7H12F2O2 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,7-Difluoroheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Difluoroheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Presence and Distribution
- Distribution in the Atlantic Ocean: Perfluoroalkyl compounds like perfluoroheptanoic acid were found in surface water samples across the Atlantic Ocean. This study highlighted the presence and distribution patterns of these compounds, indicating environmental contamination and mobility in marine ecosystems (Ahrens et al., 2009).
Presence in Consumer Products
- Detection in Fast Food Packaging: A method was established for detecting perfluorinated compounds, including perfluoroheptanoic acid, in fast food papers. This research underscores the potential for human exposure to these compounds through consumer products (Xu Ru, 2015).
Environmental Impact of Usage
- Contamination from Biosolids Application: The application of biosolids contaminated with perfluorinated chemicals, including perfluoroheptanoic acid, led to elevated concentrations in surface and well water. This study highlights the environmental impact and human exposure risks associated with the use of such biosolids (Lindstrom et al., 2011).
Analytical Methods for Detection
- Development of Detection Methods: Research has been conducted to develop methods for quantifying perfluorochemicals in various matrices, utilizing perfluoroheptanoic acid as an internal standard. This is crucial for monitoring and understanding human exposure to these compounds (Kärrman et al., 2005).
Understanding Manufacturing Impacts
- Analysis of Commercial Products: Studies have analyzed the compositions and isomeric profiles of commercial products containing perfluorinated acids, including perfluoroheptanoic acid, to determine the environmental impact of different manufacturing processes (Jiang et al., 2015).
Environmental Toxicity Studies
- Toxicity Evaluation: Research has been conducted to evaluate the acute toxicity of perfluorinated carboxylic acids, including perfluoroheptanoic acid, using various test systems. These studies are vital to assess the potential risk of these chemicals to humans and the environment (Mulkiewicz et al., 2007).
Eigenschaften
IUPAC Name |
7,7-difluoroheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c8-6(9)4-2-1-3-5-7(10)11/h6H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUQMWCEWYLOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluoroheptanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B8257917.png)
![6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.03,7]dodecane-5,3'-1H-indole]-2,2',8-trione](/img/structure/B8257919.png)
![2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8257934.png)


![3-[3-[Tert-butyl(dimethyl)silyl]oxypropoxy]-4-chloro-5-nitrobenzamide](/img/structure/B8257957.png)







